Trimetrexate trihydrochloride
CAS No.: 1658520-97-8
Cat. No.: VC0523666
Molecular Formula: C19H26Cl3N5O3
Molecular Weight: 478.8
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1658520-97-8 |
|---|---|
| Molecular Formula | C19H26Cl3N5O3 |
| Molecular Weight | 478.8 |
| IUPAC Name | 5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazoline-2,4-diamine;trihydrochloride |
| Standard InChI | InChI=1S/C19H23N5O3.3ClH/c1-10-11(5-6-13-16(10)18(20)24-19(21)23-13)9-22-12-7-14(25-2)17(27-4)15(8-12)26-3;;;/h5-8,22H,9H2,1-4H3,(H4,20,21,23,24);3*1H |
| Standard InChI Key | ZNJRHEVYOYMEHR-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC(=C(C(=C3)OC)OC)OC.Cl.Cl.Cl |
| Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Trimetrexate trihydrochloride is chemically defined by its molecular formula and has a molecular weight of 478.8 g/mol. Its structure is characterized by a quinazoline core substituted with methyl and trimethoxyphenyl groups, which confer lipophilic properties essential for passive diffusion across cell membranes . The compound exists as a trihydrochloride salt, enhancing its solubility and stability for pharmaceutical formulations.
The chemical structure of trimetrexate trihydrochloride is confirmed by advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-mass spectrometry (LC-MS), ensuring high purity standards (>95%) for research and therapeutic use . Table 1 below summarizes its key physicochemical properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 478.8 g/mol |
| Lipophilicity | High |
| Purity | >95% |
| Solubility | Water-soluble |
Mechanism of Action
Inhibition of Dihydrofolate Reductase
Trimetrexate trihydrochloride acts primarily by inhibiting DHFR, an enzyme responsible for reducing dihydrofolate to tetrahydrofolate—a coenzyme required for the synthesis of purine nucleotides and thymidylate . The inhibition of DHFR disrupts DNA replication and RNA transcription, leading to cell cycle arrest and apoptosis in rapidly dividing cells such as malignant tumor cells or protozoan pathogens like Pneumocystis carinii .
Lipophilicity and Cellular Penetration
Unlike classical antifolates that rely on active transport mechanisms via folate carrier systems, trimetrexate's lipophilic nature enables passive diffusion across cellular membranes . This property allows it to overcome resistance mechanisms associated with impaired folate transport or deficient polyglutamylation observed in methotrexate-resistant tumors .
Selective Toxicity
Trimetrexate exhibits selective toxicity by targeting DHFR in pathogenic organisms while sparing host cells when co-administered with leucovorin (a reduced folate) . Leucovorin acts as a rescue agent, replenishing tetrahydrofolate pools in host tissues without interfering with the drug's antipathogenic activity .
Clinical Applications
Treatment of Pneumocystis Carinii Pneumonia
Trimetrexate trihydrochloride has been approved for the treatment of moderate-to-severe PCP in patients with compromised immune systems, particularly those with AIDS who are intolerant or refractory to first-line therapies such as trimethoprim-sulfamethoxazole or pentamidine . Clinical trials have demonstrated response rates ranging from 63% to 71%, with survival rates between 69% and 88% depending on the treatment regimen .
Antineoplastic Activity
Preclinical studies have revealed trimetrexate's efficacy against various cancers, including breast cancer, non-small-cell lung cancer, head and neck tumors, leiomyosarcoma, and methotrexate-resistant skin lymphoma . Its ability to bypass resistance mechanisms makes it a promising candidate for combination therapies aimed at enhancing antitumor activity.
Investigational Uses
Ongoing research is exploring trimetrexate's potential as a prophylactic agent against PCP and its efficacy in combination with other antifolates or chemotherapeutic agents .
Pharmacokinetics
Absorption and Distribution
Trimetrexate is administered intravenously due to poor oral bioavailability . It exhibits rapid systemic distribution facilitated by its lipophilicity, achieving high intracellular concentrations in target tissues such as bone marrow and epithelial cells .
Metabolism
The compound undergoes extensive hepatic biotransformation into active and inactive metabolites. Less than 5% of the administered dose is excreted unchanged in urine .
Elimination
The clearance rates vary significantly among patient populations, influenced by factors such as disease state (e.g., AIDS or cancer) and dosage regimen . Table 2 provides an overview of pharmacokinetic parameters observed in clinical studies.
| Parameter | Value |
|---|---|
| Clearance (AIDS patients) | mL/min/m² |
| Clearance (Cancer patients) | mL/min/m² |
| Half-life | Variable |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume